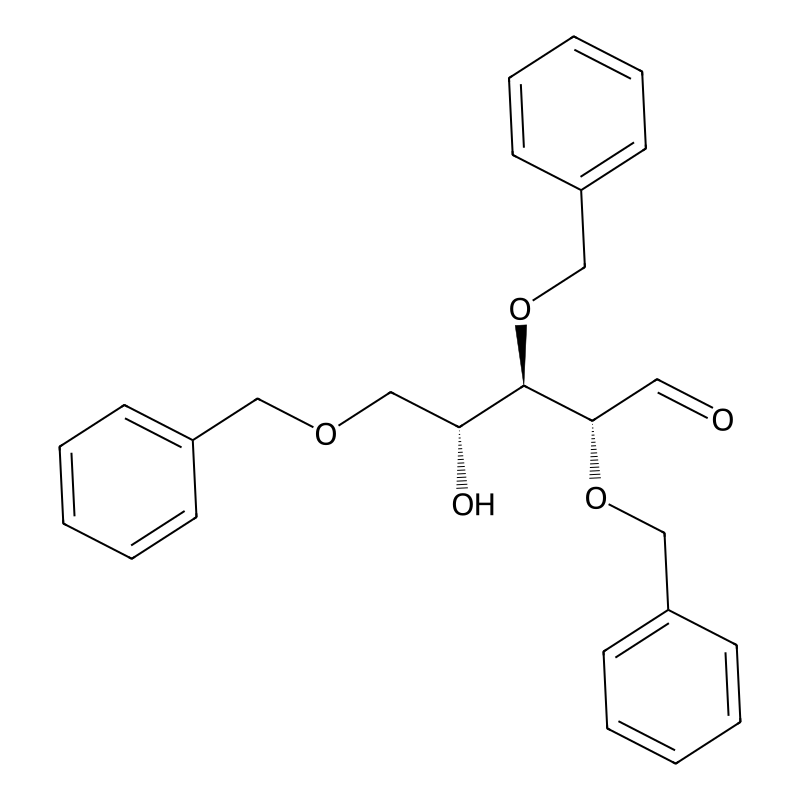

2,3,5-Tri-O-benzyl-D-ribose

Content Navigation

2,3,5-Tri-O-benzyl-D-ribose eliminates the low solubility and uncontrolled reactivity of unprotected ribose. Key advantages:

- Non-participating benzyl ethers enable stereocontrolled synthesis of α-ribosides, vital for antiviral/anticancer nucleoside analogs.

- Orthogonal cleavage by mild hydrogenation avoids epimerization/depurination, preserving sensitive nucleobases.

- Stable to strong acids/bases, it streamlines scalable C-nucleoside production (e.g., pyrazofurin) with high β-selectivity.

Supplied at ≥98% purity, in stock for immediate global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

2,3,5-Tri-O-benzyl-D-ribose (CAS 54623-25-5) is a highly versatile, selectively protected furanose building block essential for the synthesis of natural and modified nucleosides, C-nucleosides, and carbohydrate derivatives. By masking the C2, C3, and C5 hydroxyl groups with robust benzyl ethers, this precursor leaves the anomeric C1 position available for targeted functionalization, such as halogenation, glycosylation, or organometallic addition. Unlike ester-based protecting groups, the benzyl ether moieties are non-participating, which is critical for controlling stereoselectivity at the anomeric center during glycosidic bond formation. Commercially available in high purity, it is a standard procurement choice for scale-up campaigns requiring orthogonal deprotection strategies and high stability under both strongly basic and acidic reaction conditions[1].

Research Fit

Anomeric aldehyde remains unmasked for glycosylation, Wittig, and C–C bond-forming steps.

Benzyl ether protection supports solubility in common organic solvents for multi-step sequences.

Benzyl groups are stable under diverse conditions, enabling iterative deprotection strategies.

Substituting 2,3,5-Tri-O-benzyl-D-ribose with unprotected D-ribose or ester-protected analogs (e.g., 2,3,5-tri-O-benzoyl-D-ribose) fundamentally alters reaction pathways and downstream processability. Unprotected ribose suffers from poor organic solubility and indiscriminate reactivity, requiring inefficient, multi-step in situ protection that drastically reduces overall yield. Conversely, substituting with benzoyl or acetyl-protected ribose introduces neighboring group participation at the C2 position, which strictly forces the formation of 1,2-trans (beta) glycosidic linkages, preventing the synthesis of alpha-nucleosides. Furthermore, ester protecting groups require harsh basic conditions for removal, which can trigger depurination or epimerization in sensitive modified nucleobases, whereas benzyl groups offer orthogonal removal via mild catalytic hydrogenation [1].

Substitution Risk

Target

2,3,5-Tri-O-benzyl-D-ribose

Benzyl protection controls stereochemistry at C-2/C-3/C-5; free C-1 aldehyde enables selective transformations.

Substitute risk

Unprotected D-ribose

Multiple nucleophilic sites lead to non-selective reactions; stereochemical outcome may not transfer.

Target

2,3,5-Tri-O-benzyl-D-ribose

Successfully forms polyol intermediates in pseudouridine synthesis; productive C-glycoside precursor.

Substitute risk

2,3-O-Isopropylidene derivatives

May divert to non-productive byproducts; pathway fidelity may not transfer under identical conditions.

Stereocontrol in Glycosylation: Enabling Alpha-Nucleoside Synthesis

The synthesis of alpha-ribosylated nucleosides requires strict control over the anomeric center. Because the benzyl ether at C2 is non-participating, 2,3,5-tri-O-benzyl-D-ribose allows for the formation of mainly or exclusively alpha-ribosides under specific glycosylation conditions. In contrast, using 2,3-isopropylidene or 2,3-benzylidene protection leads to unselective anomeric mixtures, while benzoyl protection strictly directs the reaction to the beta-anomer due to neighboring group participation. In the synthesis of 2'-O-alpha-ribosylated adenosine, the use of the tri-O-benzyl donor successfully yielded the desired alpha-linkage, whereas alternative protecting groups failed to provide the necessary stereocontrol [1].

| Evidence Dimension | Anomeric Stereoselectivity |

| Target Compound Data | 2,3,5-Tri-O-benzyl-D-ribose (Non-participating, favors alpha-linkage or controlled beta via specific catalysts) |

| Comparator Or Baseline | 2,3,5-Tri-O-benzoyl-D-ribose (Participating, forces 1,2-trans/beta linkage) |

| Quantified Difference | Enables exclusive alpha-selectivity or specific beta-selectivity vs. forced beta-only outcomes |

| Conditions | Glycosylation of complex nucleobase acceptors (e.g., adenosine derivatives) |

Procuring the benzyl-protected donor is mandatory for synthesizing alpha-nucleosides or specific stereoisomers where neighboring group participation must be avoided.

High-Yield Mitsunobu Cyclization for C-Nucleoside Precursors

For the synthesis of C-nucleosides, such as 4(5)-(beta-D-ribofuranosyl)imidazoles, 2,3,5-tri-O-benzyl-D-ribose serves as a highly efficient starting material. When subjected to Mitsunobu cyclization using N,N,N',N'-tetramethylazodicarboxamide and Bu3P, the benzylated precursor exclusively afforded the beta-ribofuranosyl imidazole intermediate in 92% yield, with a beta:alpha ratio of 26.3:1. This high yield and stereoselectivity are critical for scale-up, outperforming alternative unprotected or partially protected diol mixtures that suffer from poor solubility and competing side reactions during cyclization [1].

| Evidence Dimension | Cyclization Yield and Stereoselectivity |

| Target Compound Data | 2,3,5-Tri-O-benzyl-D-ribose derived diol (92% yield, 26.3:1 beta:alpha ratio) |

| Comparator Or Baseline | Unprotected or sub-optimally protected ribose derivatives (Prone to side reactions and lower yields) |

| Quantified Difference | >90% isolated yield of the desired beta-C-nucleoside intermediate |

| Conditions | Mitsunobu cyclization using TMAD and Bu3P |

High-yielding, stereoselective cyclization directly reduces raw material waste and purification costs in the industrial synthesis of C-nucleoside APIs.

Orthogonal Deprotection Compatibility in Complex Oligonucleotide Synthesis

In the synthesis of heavily modified oligonucleotides or complex nucleoside dimers (e.g., ADP-ribosyl oligomers), protecting group orthogonality is paramount. The benzyl ethers on 2,3,5-tri-O-benzyl-D-ribose can be quantitatively removed via palladium-catalyzed hydrogenation. This method is completely orthogonal to the removal of silyl ethers (cleaved by TBAF) and avoids the strongly basic conditions required to remove benzoyl or acetyl groups. Basic deprotection often leads to the cleavage of exocyclic amides or depurination of sensitive nucleobases. By utilizing the benzyl-protected ribose, chemists can selectively manipulate primary hydroxyls without compromising the integrity of the nucleobase or other fragile linkages [1].

| Evidence Dimension | Deprotection Conditions and Base Stability |

| Target Compound Data | Benzyl ethers (Cleaved via neutral Pd/C H2; preserves base-labile groups) |

| Comparator Or Baseline | Benzoyl/Acetyl esters (Require basic saponification; risk of depurination/amide cleavage) |

| Quantified Difference | Eliminates base-induced degradation of sensitive nucleobases during global deprotection |

| Conditions | Global deprotection of modified adenosine/nucleoside analogs |

Selecting benzyl protection ensures late-stage synthetic viability, preventing costly yield losses during the final deprotection of complex APIs.

Synthesis of Alpha-Nucleoside Therapeutics

Directly leveraging the non-participating nature of the benzyl groups, this compound is the premier choice for synthesizing alpha-ribosides. This is critical in developing specific antiviral and anticancer nucleoside analogs where the standard beta-configuration is inactive, requiring strict stereocontrol during the glycosylation step [1].

Industrial Production of C-Nucleosides

Based on its high performance in Mitsunobu cyclizations, 2,3,5-tri-O-benzyl-D-ribose is ideal for the scalable synthesis of C-nucleosides like pyrazofurin or modified imidazoles. It ensures high beta-selectivity and overall yield, minimizing the formation of unwanted anomers[2].

Orthogonally Protected Building Blocks for Oligonucleotides

Because its deprotection is orthogonal to silyl and base-labile groups, it is heavily utilized in the synthesis of complex RNA analogs, ADP-ribosyl oligomers, and modified oligonucleotides where harsh basic deprotection would destroy the target molecule's structural integrity [1].

Application Fit Matrix

References

- [1] van der Heden van Noort, G. J., et al. "Ribosylation of Adenosine: An Orthogonally Protected Building Block for the Synthesis of ADP-Ribosyl Oligomers." Organic Letters, vol. 13, no. 11, 2011, pp. 2892-2895.

- [2] Harusawa, S., et al. "Efficient and beta-Stereoselective Synthesis of 4(5)-(beta-d-Ribofuranosyl)imidazoles." The Journal of Organic Chemistry, vol. 67, no. 18, 2002, pp. 6449-6455.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types